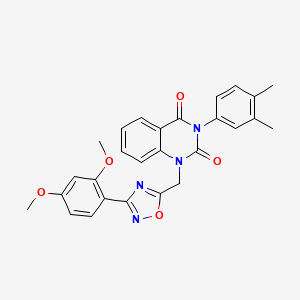

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and aryl groups. The quinazoline-dione scaffold is recognized for its pharmacological versatility, including kinase inhibition and anticancer activity . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets due to its electron-deficient nature and hydrogen-bonding capabilities . The 2,4-dimethoxyphenyl and 3,4-dimethylphenyl substituents likely modulate solubility and lipophilicity, influencing bioavailability and target interaction .

Properties

IUPAC Name |

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5/c1-16-9-10-18(13-17(16)2)31-26(32)20-7-5-6-8-22(20)30(27(31)33)15-24-28-25(29-36-24)21-12-11-19(34-3)14-23(21)35-4/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWSOGUOOVCHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline backbone substituted with a 1,2,4-oxadiazole moiety and dimethoxyphenyl groups. The synthesis typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent coupling with the quinazoline scaffold. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Compound Efficacy : In studies comparing various derivatives, compounds with similar structures showed moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 9 mm to 15 mm depending on the specific derivative tested .

- Mechanism : These compounds are believed to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Anticancer Activity

The anticancer potential of this compound has also been evaluated:

- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The IC50 values for these compounds ranged from 100 µM to 400 µM .

- Specificity : Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Research Findings and Case Studies

Several case studies have been documented to illustrate the biological effects of this compound:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:

- Target Enzymes : Docking simulations indicated favorable interactions with acetylcholinesterase and other targets relevant to neurodegenerative diseases .

- Binding Energies : Compounds demonstrated binding free energies ranging from -9.9 to -11.2 kcal/mol, suggesting strong interactions with target proteins .

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 602.1 ± 65.0 °C |

| Density | 1.294 ± 0.06 g/cm³ |

| pKa | -0.92 ± 0.49 |

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

- In Vitro Studies : Compounds similar to this have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3) cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

- In Vitro Efficacy : Studies suggest that derivatives of oxadiazole exhibit considerable antimicrobial effects against resistant bacterial strains, including Mycobacterium tuberculosis with low minimal inhibitory concentrations (MIC) .

Drug Development

The unique structural features of this compound allow it to be a lead candidate in the development of novel anticancer and antimicrobial agents. The incorporation of oxadiazole and quinazoline rings is particularly significant due to their established roles in enhancing biological activity.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various target proteins involved in cancer progression and microbial resistance. Such studies provide insights into the potential efficacy of the compound as a therapeutic agent .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

- Cytotoxicity Assays : In a study evaluating various oxadiazole derivatives, compounds showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

- Antimicrobial Testing : A derivative exhibited an MIC as low as 0.016 μg/mL against Mycobacterium tuberculosis, indicating its potential as a new treatment option for resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual aryl substitution (dimethoxyphenyl and dimethylphenyl) and oxadiazole linkage . Below is a comparative analysis with structurally related compounds:

*Calculated based on molecular formula (C28H23N5O5).

Key Observations

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to 2-chlorophenyl () or non-polar alkyl chains () .

Biological Activity Trends :

- Oxadiazole-containing compounds (e.g., ) show broad bioactivity, including anticancer and antiviral effects, suggesting the target compound may share similar mechanisms .

- Quinazoline-dione derivatives are associated with kinase inhibition, which may synergize with oxadiazole-mediated stabilization of protein-ligand interactions .

Methodological Considerations :

- Compound similarity assessments () emphasize functional group alignment and scaffold topology. The target compound’s quinazoline-oxadiazole hybrid distinguishes it from simpler triazole or ammonium-based analogs .

Research Implications and Limitations

- Pharmacokinetic Predictions : The methoxy groups may reduce metabolic degradation compared to halogenated analogs, as seen in .

- Synthetic Challenges : The complex substitution pattern requires multi-step synthesis, as demonstrated in and for analogous heterocycles .

- Data Gaps : Direct experimental data (e.g., IC50 values, CMC measurements) are absent in the provided evidence, necessitating further studies to validate predicted properties.

Q & A

Q. What are the common synthetic routes for preparing quinazoline-2,4-dione derivatives with oxadiazole substituents?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of anthranilic acid derivatives to form the quinazoline-dione core. The oxadiazole ring is introduced via nucleophilic substitution or Huisgen cycloaddition. For example, describes the use of tetrazole intermediates to anchor substituents, while highlights coupling reactions between pre-synthesized oxadiazole and quinazoline fragments. Key steps include:

- Core formation : Condensation of anthranilic acid with urea/thiourea derivatives under acidic conditions.

- Oxadiazole integration : Reacting 2,4-dimethoxyphenyl-substituted amidoximes with activated carbonyl groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray diffraction (XRD) : Essential for resolving crystal packing and disorder, as seen in , where the oxadiazole ring exhibits positional disorder (0.634:0.36 ratio). Weak C–H⋯O hydrogen bonds stabilize the structure.

- NMR : and NMR confirm substituent integration, with methoxy protons resonating at δ 3.8–4.0 ppm and quinazoline carbonyls at δ 160–170 ppm.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., reports ) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence biological activity in quinazoline-oxadiazole hybrids?

Structure-activity relationship (SAR) studies reveal:

- Methoxy groups : Enhance solubility and π-π stacking with biological targets ( links 2,4-dimethoxy to hypotensive activity).

- Methyl substituents : Increase lipophilicity, improving blood-brain barrier penetration (e.g., 3,4-dimethylphenyl in correlates with CNS activity).

- Oxadiazole ring : Acts as a bioisostere for ester/carbamate groups, modulating enzymatic binding ( notes oxadiazole’s role in antibacterial activity). Computational docking (AutoDock Vina) and in vitro assays (e.g., MIC tests) are used to validate these effects .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies often arise from assay conditions or structural variations. For example:

- Anticonvulsant vs. neurotoxicity : shows triazole-quinazoline hybrids exhibit low neurotoxicity in MAX seizures tests but high toxicity in rotarod assays. Standardizing animal models (e.g., MES vs. PTZ-induced seizures) is critical.

- Antibacterial potency : Variations in Gram-positive vs. Gram-negative activity () may stem from outer membrane permeability. Use efflux pump inhibitors (e.g., PAβN) to clarify mechanisms .

Q. What strategies optimize crystallographic analysis for disordered structures in this compound?

- Data collection : High-resolution XRD (λ = 0.71073 Å) at low temperature (100 K) reduces thermal motion artifacts ().

- Refinement : Apply SHELXL restraints for disordered oxadiazole rings. Use PLATON’s SQUEEZE to model solvent-accessible voids.

- Validation : Check R-factor convergence () and ADDSYM to detect missed symmetry .

Q. What in silico methods predict the pharmacokinetic profile of this compound?

- ADMET prediction : Tools like SwissADME estimate logP (~3.5), indicating moderate absorption.

- CYP450 inhibition : Use Schrödinger’s QikProp to assess CYP3A4/2D6 interactions (critical for drug-drug interaction risks).

- Metabolism : MetaSite identifies potential oxidation sites (e.g., demethylation of methoxy groups) .

Methodological Guidance

Q. How to design dose-response experiments for evaluating antitumor activity?

Q. What are best practices for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.